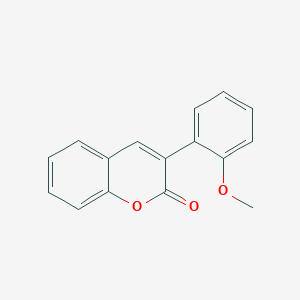

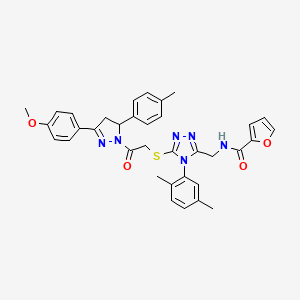

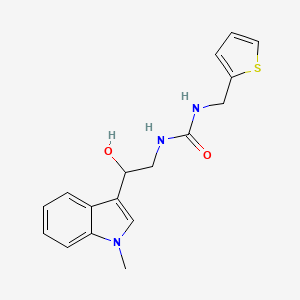

3-(2-methoxyphenyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(2-methoxyphenyl)-2H-chromen-2-one belongs to the class of organic compounds known as chromen-2-ones, which are characterized by a 2H-chromene structure with a ketone group at the second position. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves the Knoevenagel reaction, as seen in the synthesis of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) . Another method includes reductive amination, as demonstrated in the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives . These methods allow for the introduction of various substituents on the chromen-2-one core, which can significantly alter the compound's properties and biological activities.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often elucidated using X-ray crystallography. For instance, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined, showing that it crystallizes in the monoclinic system . The molecular conformation and interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stability and properties of these compounds .

Chemical Reactions Analysis

Chromen-2-ones can undergo various chemical reactions, including the Paternò–Büchi reaction, as seen in the synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones . This photochemical reaction involves the coupling of an acetylenic group with a carbonyl center, leading to the formation of angular tricyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. For example, the sensitivity of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) to solvent polarity and hydrogen bonding was detected through UV/visible absorption spectra and potentiometric titration . The electrochemical behavior of these compounds can be studied using cyclic voltammetry, as demonstrated for coordination compounds of 3-(2-hydroxybenzoyl)-2H-chromen-2-one .

科学的研究の応用

Synthesis and Catalysis

- Polystyrene-Supported Catalysts : Alonzi et al. (2014) explored the use of novel polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts in Michael additions involving 4-hydroxycoumarin and α,β-unsaturated ketones. This process is pivotal for synthesizing compounds like Warfarin and its analogues, including 4-hydroxy-3-(1-(4-methoxyphenyl)-3-oxobutyl)-2H-chromen-2-one, demonstrating high conversion yields and recoverable catalytic systems (Alonzi et al., 2014).

Phototransformation and Photocyclisation

- Phototransformation of Chromenones : Khanna et al. (2015) described the phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones, which upon irradiation produced compounds with exotic tetracyclic scaffolds. This process involves regioselective ring closure and dealkoxylation, suggesting potential in photochemical applications (Khanna et al., 2015).

Spectroscopic Analysis and Structural Characterization

- NMR Spectral Assignments of Chromenylchalcones : Yoon et al. (2012) focused on the synthesis of various chalcones containing 2H-chromen groups, offering comprehensive 1H-NMR and 13C-NMR assignments. This research is crucial for identifying polysubstituted chromenylchalcones in future studies (Yoon et al., 2012).

Antibacterial Applications

- Antibacterial Effects of Chromen-2-One Derivatives : Behrami and Dobroshi (2019) investigated the synthesis and antibacterial activity of 4-hydroxy-chromen-2-one derivatives. These compounds showed high levels of bacteriostatic and bactericidal activity, highlighting their potential in antimicrobial applications (Behrami & Dobroshi, 2019).

Crystallographic Studies

- Triethylammonium Salt Crystal Structure : Ikram et al. (2018) detailed the crystal structure of the triethylammonium salt of a 4-hydroxy-3-methoxyphenyl-substituted derivative of dicoumarol. This study contributes to understanding the molecular geometry and intramolecular interactions of such compounds (Ikram et al., 2018).

Antitumor Activity

- Antitumor Activity in Human Colon Cancer Cells : Lee et al. (2014) synthesized a novel methoxyflavonol derivative, DK98, and evaluated its antitumor activity in HCT116 human colon cancer cells. DK98 induced apoptosis through a caspase-mediated pathway, suggesting its potential as a therapeutic agent for colon cancer (Lee et al., 2014).

作用機序

Mode of Action

These activities are often associated with the ability of these compounds to interact with various cellular targets and induce changes in cellular functions .

Biochemical Pathways

Without specific target identification, it is challenging to summarize the affected biochemical pathways of 3-(2-methoxyphenyl)-2H-chromen-2-one . Based on the known activities of similar compounds, it is possible that this compound may influence pathways related to inflammation, oxidative stress, and cell proliferation .

Result of Action

Based on the known activities of similar compounds, it is possible that this compound may have anti-inflammatory, antioxidant, and anticancer effects .

Action Environment

The action, efficacy, and stability of 3-(2-methoxyphenyl)-2H-chromen-2-one can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment. Understanding these factors is crucial for optimizing the use of this compound in therapeutic applications.

特性

IUPAC Name |

3-(2-methoxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-15-9-5-3-7-12(15)13-10-11-6-2-4-8-14(11)19-16(13)17/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNIJQCABOETDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

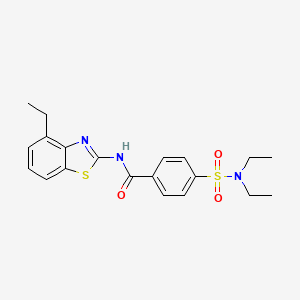

![N-(4-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3013231.png)

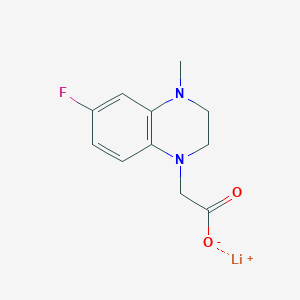

![N1-(4-methoxybenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3013232.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3013234.png)

![N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013240.png)

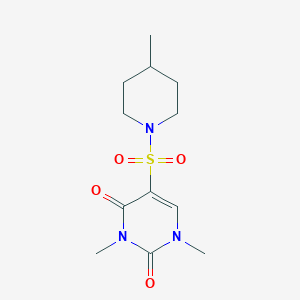

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B3013242.png)

![N-(2-Methylpropyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3013250.png)